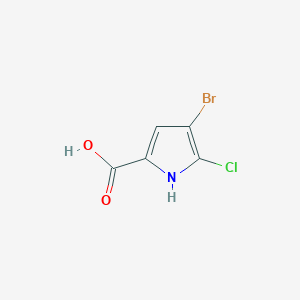

4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

CAS No.: 1118787-53-3

Cat. No.: VC4940908

Molecular Formula: C5H3BrClNO2

Molecular Weight: 224.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1118787-53-3 |

|---|---|

| Molecular Formula | C5H3BrClNO2 |

| Molecular Weight | 224.44 |

| IUPAC Name | 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) |

| Standard InChI Key | NDXMSHURLVCDLP-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=C1Br)Cl)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecular formula of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is C₆H₃BrClNO₂, with a molecular weight of 253.45 g/mol. The pyrrole ring’s aromaticity is maintained through delocalized π-electrons, while the electron-withdrawing effects of the bromine and chlorine substituents influence its electronic distribution and reactivity . The carboxylic acid group at the 2nd position introduces hydrogen-bonding capabilities, which may enhance intermolecular interactions in solid-state structures or biological systems .

Key Structural Parameters (Inferred from Analogous Compounds):

Spectroscopic Characteristics

While experimental spectroscopic data for this compound is unavailable, predictions can be made based on related structures:

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) .

-

NMR Spectroscopy:

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid likely involves sequential halogenation and functional group interconversion steps, as observed in analogous pyrrole derivatives . A proposed pathway includes:

-

Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation to generate the core structure.

-

Halogenation:

-

Bromination at the 4th position using N-bromosuccinimide (NBS).

-

Chlorination at the 5th position via electrophilic substitution with Cl₂/FeCl₃.

-

-

Carboxylic Acid Introduction: Hydrolysis of a pre-installed ester group (e.g., methyl ester) under acidic or basic conditions .

Example Reaction Scheme:

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom may undergo substitution reactions with nucleophiles (e.g., amines, thiols) under mild conditions .

-

Decarboxylation: Thermal or acidic conditions could lead to CO₂ loss, forming 4-bromo-5-chloro-1H-pyrrole .

-

Metal Coordination: The carboxylic acid group may act as a bidentate ligand, coordinating to metals like zinc or copper .

Physicochemical Properties

Thermodynamic Parameters

Crystallographic Insights

Although no crystal structure of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid has been reported, studies on similar compounds (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) reveal:

-

Unit Cell Parameters:

-

Hydrogen Bonding: Carboxylic acid groups form dimers via O–H⋯O interactions, stabilizing the crystal lattice .

Research Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective halogenation methods to improve yield.

-

Biological Screening: Systematic evaluation of anticancer and antiviral properties.

-

Crystallography: Resolving the compound’s crystal structure to guide material design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume